Rosaramicin sodium phosphate
Description
Rosaramicin sodium phosphate is a macrolide antibiotic derived from Streptomyces species, structurally characterized by a 16-membered lactone ring with phosphate esterification at the C3 hydroxyl group. This modification enhances its water solubility, facilitating intravenous or intramuscular administration . It exhibits broad-spectrum activity against Gram-positive bacteria, atypical pathogens (e.g., Chlamydia), and certain Gram-negative organisms like Campylobacter fetus subsp. jejuni . Its mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis.
Sodium phosphate, as a counterion, stabilizes the compound and optimizes pharmacokinetic properties. Sodium phosphate buffers (e.g., 0.1 M or 1 M formulations) are widely used in pharmaceutical preparations to maintain pH stability, as demonstrated in standard buffer tables (Table 1) .
Properties
CAS No. |
60802-40-6 |
|---|---|
Molecular Formula |
C31H53NNaO13P |
Molecular Weight |
701.7 g/mol |
IUPAC Name |
sodium;dihydrogen phosphate;2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO9.Na.H3O4P/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30;;1-5(2,3)4/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3;;(H3,1,2,3,4)/q;+1;/p-1/b12-10+;;/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+;;/m1../s1 |
InChI Key |
UVDWKWQHKOALJL-ZTHLIMQFSA-M |
Isomeric SMILES |
CC[C@@H]1[C@H]([C@H]2[C@@](O2)(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)CC=O)C)C)C.OP(=O)(O)[O-].[Na+] |
Canonical SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=O)C)C)C.OP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Strain Cultivation and Media Composition
Rosaramicin is biosynthesized by Micromonospora rosaria, a Gram-positive actinobacterium. The fermentation process begins with inoculating a seed culture into a production medium containing:
-
Carbon sources : Glucose (20–40 g/L) and glycerol (10–20 g/L)
-
Nitrogen sources : Soybean meal (15–25 g/L) and corn steep liquor (5–10 g/L)
-
Inorganic salts : KH₂PO₄ (1–2 g/L), MgSO₄·7H₂O (0.5–1 g/L), and CaCO₃ (2–4 g/L).
Fermentation occurs at 28–32°C with aeration (1.0–1.5 vvm) and agitation (300–500 rpm) for 5–7 days , achieving rosaramicin titers of 1.2–1.8 g/L .
Table 1: Fermentation Parameters and Yields
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 28–32°C | 30°C |
| pH | 6.8–7.2 | 7.0 |
| Dissolved Oxygen | 30–50% | 40% |
| Rosaramicin Yield | 1.2–1.8 g/L | 1.5 g/L |
Extraction and Isolation of Rosaramicin
Solvent Extraction
Post-fermentation broth is acidified to pH 3.0–4.0 using HCl, and rosaramicin is extracted with ethyl acetate or butyl acetate. The organic phase is concentrated under vacuum, yielding a crude extract with 60–70% purity .
Chromatographic Purification
Crude extract is purified via silica gel column chromatography using a gradient of chloroform:methanol (9:1 to 7:3) . High-performance liquid chromatography (HPLC) confirms purity >95%.
Chemical Modification: Synthesis of Rosaramicin Sodium Phosphate
Phosphorylation Reaction
Rosaramicin is reacted with sodium dihydrogen phosphate (NaH₂PO₄) in a 1:1.2 molar ratio under controlled conditions:
-
Solvent : Anhydrous ethanol or acetone
-
Temperature : 40–50°C
-
Reaction Time : 4–6 hours
The reaction proceeds via nucleophilic substitution at the C-3 hydroxyl group of rosaramicin, forming a phosphate ester bond.
Table 2: Phosphorylation Reaction Optimization
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Molar Ratio (Ros:NaH₂PO₄) | 1:1 to 1:1.5 | 1:1.2 |
| Temperature | 30–60°C | 45°C |
| Solvent Polarity | Ethanol, Acetone | Ethanol |
| Yield | 65–85% | 78% |
Crystallization and Drying
Crystallization
The reaction mixture is cooled to 20–25°C , and this compound precipitates as a white crystalline solid. Crystallization is enhanced by adding seed crystals and maintaining gentle agitation.
Drying and Final Processing
Crystals are vacuum-dried at 40–50°C for 6–8 hours , achieving a moisture content <1%. The final product is milled to a uniform particle size (80–120 μm ) and stored in airtight containers.
Quality Control and Characterization
Analytical Methods
Table 3: Quality Specifications
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98.5% | HPLC |
| Residual Solvents | <0.1% | GC |
| Water Content | ≤1.0% | Karl Fischer |
| Microbial Limits | <100 CFU/g | USP <61> |
Comparative Analysis of Preparation Methods
Fermentation vs. Semisynthetic Routes
Chemical Reactions Analysis
Types of Reactions: : Rosaramicin Sodium Phosphate undergoes various chemical reactions, including substitution and complexation reactions. It is stable under normal conditions but can undergo hydrolysis in acidic or basic environments.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions.
Complexation Reactions: Often involve metal ions like calcium or magnesium.
Major Products: : The major products formed from these reactions include various rosaramicin derivatives and complexes with metal ions .
Scientific Research Applications
Antibacterial Properties
Rosaramicin sodium phosphate exhibits significant antibacterial activity, especially in treating infections caused by Gram-negative bacteria. Its lipophilic nature allows for better tissue penetration compared to other antibiotics like erythromycin.
Case Study: Prostate Infections
Research indicates that rosaramicin is more concentrated in the prostate than erythromycin, suggesting it may be more effective for treating prostate infections. In a study involving canine subjects, rosaramicin demonstrated superior efficacy in targeting bacterial strains prevalent in prostate infections, indicating its potential for clinical applications in urology .
Drug Delivery Systems
The incorporation of this compound into nanostructured drug delivery systems has shown promise in enhancing therapeutic outcomes.
Nanoparticle Formulations
Recent patents describe the use of lipid nanoparticles that encapsulate this compound to improve drug delivery efficiency. These formulations have demonstrated improved cytotoxicity against cancer cell lines when compared to traditional drug delivery methods. For instance, HDL-rosaramicin nanoparticles have been shown to enhance the killing efficiency of cancer cells significantly, making it a candidate for further development in oncology .
| Formulation | Cell Line | Cytotoxicity Improvement |
|---|---|---|
| HDL-Rosaramicin NP | Ramos (Lymphoma) | 250-fold lower concentration required for efficacy |
| Free Rosaramicin | LNCaP (Prostate Cancer) | Standard efficacy observed |
Treatment of Mycoplasma Infections
This compound has been explored as a treatment option for infections caused by Mycoplasma hominis. Studies suggest that higher doses may be necessary to effectively eliminate this pathogen from the cervix or vagina, indicating its potential role in gynecological health .
Clinical Observations
In clinical settings, patients treated with rosaramicin exhibited a reduction in Mycoplasma hominis persistence post-therapy, although gastrointestinal side effects were noted with larger doses .
Research on Mechanisms of Action
Investigations into the mechanisms of action of this compound reveal its ability to disrupt bacterial protein synthesis, similar to other macrolides. This characteristic is crucial for understanding its effectiveness against resistant bacterial strains.
Enzymatic Studies
Recent enzymatic assays have characterized the interactions between rosaramicin and various bacterial enzymes, providing insights into its mode of action and potential resistance mechanisms that may arise during treatment .
Future Directions and Research Opportunities
The ongoing research into this compound suggests several avenues for future exploration:
- Combination Therapies: Investigating the synergistic effects when combined with other antibiotics or chemotherapeutic agents.
- Extended Clinical Trials: Conducting larger clinical trials to assess efficacy and safety across diverse populations.
- Mechanistic Studies: Further elucidating the biochemical pathways affected by rosaramicin to identify potential resistance mechanisms.
Mechanism of Action
Rosaramicin Sodium Phosphate exerts its effects by inhibiting protein synthesis in bacterial cells. It binds to the 50S ribosomal subunit, preventing the translocation of peptides and thus inhibiting bacterial growth . The molecular targets include the bacterial ribosome and various proteins involved in protein synthesis .
Comparison with Similar Compounds
Table 1: Sodium Phosphate Buffer Preparation (1 M Solutions)
| pH | 1 M NaH₂PO₄ (mL) | 1 M Na₂HPO₄ (mL) |
|---|---|---|
| 6.0 | 877 | 123 |
| 7.0 | 390 | 610 |
| 7.2 | 280 | 720 |
Adapted from Cold Spring Harbor Laboratory Press
Comparison with Similar Compounds
Rosaramicin sodium phosphate is compared below with structurally and functionally related antimicrobial agents, focusing on efficacy, pharmacokinetics, and clinical applications.
In Vitro Susceptibility Against Campylobacter fetus subsp. jejuni
A pivotal study tested 36 strains of C. fetus subsp. jejuni against 11 antibiotics (Table 2) :
Table 2: Minimum Inhibitory Concentration (MIC) Ranges
| Compound | MIC Range (µg/mL) | Activity Ranking |
|---|---|---|
| N-Formimidoyl Thienamycin | 0.03–0.25 | 1st (Most Active) |
| Rosaramicin | 0.5 | 2nd |
| Gentamicin | 0.5 | 3rd |
| Erythromycin | 0.5 | 3rd |
| Cefotaxime | 2.0 | 6th |
| Cefoperazone | 4.0 | 7th |
| Moxalactam | 16.0 | 8th |
Key findings:
- N-Formimidoyl Thienamycin (a carbapenem) demonstrated superior activity, with MICs ≤0.25 µg/mL, attributed to its β-lactamase stability and enhanced cell-wall penetration .
- Rosaramicin showed equivalent potency to gentamicin and erythromycin but required higher concentrations (0.5 µg/mL) for inhibition. Its sodium phosphate formulation likely improves bioavailability compared to non-esterified macrolides .
- Cefoperazone (third-generation cephalosporin) exhibited poor activity (MIC = 4.0 µg/mL), reflecting inherent resistance in Campylobacter due to altered penicillin-binding proteins .
Analytical Methods
Rosaramicin quantification in biological samples employs high-performance liquid chromatography (HPLC), comparable to methods used for spiramycin and other macrolides .
Q & A
Q. What standardized in vitro methods are recommended to evaluate the antibacterial efficacy of rosaramicin sodium phosphate?
Methodological Answer: Use broth microdilution assays following Clinical and Laboratory Standards Institute (CLSI) guidelines to determine minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). For Campylobacter jejuni, inoculate Mueller-Hinton agar with 5% sheep blood and incubate under microaerophilic conditions (5% O₂, 10% CO₂). This compound’s MIC/MBC values against C. jejuni range from 0.5–2.0 µg/mL, with activity comparable to erythromycin . Ensure consistency in bacterial strain selection, inoculum size (e.g., 1–5 × 10⁵ CFU/mL), and incubation duration (48 hours) to minimize variability .
Q. How should researchers design in vivo pharmacokinetic studies for this compound?
Methodological Answer: Employ a crossover design in animal models (e.g., murine infection models) to assess bioavailability, tissue penetration, and elimination half-life. Administer single or multiple doses intravenously and orally, followed by serial blood/tissue sampling. Use high-performance liquid chromatography (HPLC) or LC-MS/MS for quantification, validated per FDA bioanalytical guidelines. Report parameters like AUC₀–₂₄, Cₘₐₓ, and volume of distribution (Vd) with standard deviations from ≥3 biological replicates .
Q. What experimental protocols are used to determine rosaramicin’s spectrum of activity against Gram-negative pathogens?
Methodological Answer: Test this compound against a panel of clinically relevant strains (e.g., Haemophilus influenzae, Neisseria gonorrhoeae) using agar dilution or Etest® strips. Include quality control strains (e.g., Staphylococcus aureus ATCC 25923) to validate assay conditions. Document MIC₅₀/MIC₉₀ values and compare with established antibiotics (e.g., erythromycin, azithromycin) to identify resistance trends .
Q. How can researchers formulate focused hypotheses on rosaramicin’s mechanism of action?
Methodological Answer: Apply the PICO framework (Population: bacterial ribosomes; Intervention: rosaramicin binding; Comparison: macrolides/ketolides; Outcome: inhibition of protein synthesis) to structure hypotheses. Use ribosomal footprinting or cryo-EM to map binding sites. Compare with erythromycin’s interaction with 23S rRNA to identify structural differences .
Q. What are the key criteria for selecting bacterial strains in resistance surveillance studies?
Methodological Answer: Prioritize clinical isolates with documented macrolide resistance mechanisms (e.g., erm methylases, efflux pumps). Use whole-genome sequencing to correlate MIC outliers with mutations in 23S rRNA or ribosomal proteins. Include reference strains (e.g., C. jejuni NCTC 11351) for cross-study comparability .
Advanced Research Questions
Q. How should researchers resolve discrepancies in MIC data for this compound across studies?
Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., agar vs. broth methods, pH variations in media). For example, rosaramicin’s MIC against C. jejuni ranges from 0.5–2.0 µg/mL in broth but may increase in nutrient-rich media. Use multivariate regression to isolate factors like inoculum size or incubation temperature .
Q. What strategies optimize susceptibility testing protocols for rosaramicin in fastidious organisms?
Methodological Answer: Supplement media with 2.5–5% lysed horse blood or β-NAD for Haemophilus spp. Validate results using Etest® gradients and compare with agar dilution. For anaerobic bacteria, pre-reduce media and incubate in anaerobic chambers. Report MIC values with 95% confidence intervals from ≥20 isolates per species .
Q. How can synergistic interactions between rosaramicin and β-lactams be systematically evaluated?
Methodological Answer: Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Combine rosaramicin (0.25–4× MIC) with β-lactams (e.g., ceftriaxone) and assess viability via time-kill curves. Synergy is defined as FICI ≤0.5 or ≥2-log CFU reduction at 24 hours. Confirm findings in biofilm models or invertebrate infection systems (e.g., Galleria mellonella) .
Q. What pharmacokinetic/pharmacodynamic (PK/PD) models predict rosaramicin’s efficacy in multidrug-resistant infections?
Methodological Answer: Develop a compartmental model using NONMEM® or Monolix® to simulate AUC/MIC ratios. Target a PK/PD index of AUC₂₄/MIC >30 for bactericidal activity. Validate the model using in vivo data from infected tissue (e.g., lung, epithelial lining fluid) and adjust for protein binding (~70% in serum) .
Q. How can genomic approaches elucidate emerging resistance to this compound?
Methodological Answer: Perform RNA-seq on exposed bacterial populations to identify upregulated efflux pumps (e.g., acrAB-tolC) or ribosomal mutations. Use CRISPR interference to knockout candidate genes and confirm resistance phenotypes. Compare with macrolide-resistant mutants to identify class-specific vs. unique mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
